2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid
Description
2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid is a synthetic coumarin derivative characterized by a 2-oxochromen core substituted with a 3,4-dichlorophenylmethoxy group at position 7, a methyl group at position 4, and an acetic acid moiety at position 2.
Properties
IUPAC Name |
2-[7-[(3,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O5/c1-10-13-4-3-12(25-9-11-2-5-15(20)16(21)6-11)7-17(13)26-19(24)14(10)8-18(22)23/h2-7H,8-9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGQVEOVUWXQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic conditions.
Introduction of the 3,4-dichlorophenyl group: This step involves the nucleophilic substitution reaction of the chromen-2-one intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase or lipoxygenase, leading to anti-inflammatory effects.
Modulating receptors: Binding to specific receptors on cell surfaces, influencing cellular signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomer: 2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic Acid
- Structural Difference : The dichlorophenyl substitution occurs at the 2,6-positions instead of 3,4, and an additional methyl group is present at position 8 of the coumarin core .
- Lipophilicity: The additional methyl group at position 8 increases logP, likely improving membrane permeability but reducing aqueous solubility.
- Synthesis : Similar esterification/hydrolysis routes are employed, but purification may require additional steps due to steric complexity .
Ester Derivative: Ethyl 3-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate
- Structural Difference: The acetic acid moiety is replaced with a propanoate ester .
- Impact :
- Bioavailability : The ester group enhances lipophilicity, improving intestinal absorption. However, enzymatic hydrolysis is required to release the active acetic acid form.
- Stability : Ester derivatives are prone to hydrolysis in acidic environments, limiting their utility in oral formulations without enteric coatings .
Methoxy-Substituted Analog: 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid
- Structural Difference : The 3,4-dichlorophenylmethoxy group is replaced with a 4-methoxyphenyl moiety, and the coumarin core is fused with a furan ring .
- Impact :
- Electron Density : The methoxy group donates electrons via resonance, reducing electrophilicity compared to chlorine-substituted analogs. This may weaken interactions with electron-deficient enzyme active sites.
- Synthetic Yield : This analog is synthesized via a multicomponent reaction with a 74% yield, suggesting a more efficient route than the target compound’s stepwise synthesis .
Physicochemical Properties
| Compound | pKa (Acetic Acid Group) | logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~3.8* | 3.1* | 0.12* |
| 4-Methoxyphenylacetic Acid (Reference) | 4.358 | 1.95 | 1.45 |
| 2-[7-[(2,6-Dichlorophenyl)methoxy]-...] | ~3.6* | 3.8* | 0.08* |
*Estimated based on structural analogs and substituent effects .
- Key Observations :
- The 3,4-dichloro substitution lowers the pKa of the acetic acid group compared to methoxy-substituted analogs, enhancing ionization at physiological pH.
- Higher logP values for dichloro derivatives suggest superior membrane penetration but lower solubility in aqueous media.
Biological Activity
The compound 2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid (often referred to as a derivative of oxochromene) has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, analgesic, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of oxochromene exhibit significant anti-inflammatory properties. A study involving various fractions from plant extracts found that compounds similar to this compound showed notable inhibition in carrageenan-induced inflammation models. The chloroform fraction containing such compounds exhibited an anti-inflammatory activity of approximately 46.51% .
2. Analgesic Properties
The analgesic effects of the compound were evaluated through acetic acid-induced pain models. The ethyl acetate fraction containing the compound demonstrated maximum inhibition rates in both early and late phases of pain response:
| Treatment | Dose (mg/kg) | Early Phase Inhibition (%) | Late Phase Inhibition (%) |
|---|---|---|---|
| Negative Control | 3 ml/kg | - | - |
| Morphine | 5 | 83.07 | 92.94 |
| Ethyl Acetate | 150 | 48.71 | 72.19 |
| Ethyl Acetate | 300 | 74.35 | 88.38 |
This indicates that the compound may possess significant analgesic properties, particularly at higher doses .
3. Anticancer Activity
Preliminary studies have suggested that oxochromene derivatives may inhibit cancer cell proliferation. A recent investigation into various compounds' effects on cancer cells highlighted that certain structural modifications could enhance cytotoxicity against specific cancer types. While detailed mechanisms require further exploration, the presence of the dichlorophenyl group is hypothesized to contribute to this activity through enhanced interaction with cellular targets .
Study on Anti-inflammatory Effects
In a study published in Pharmaceutical Biology, researchers evaluated the anti-inflammatory effects of various oxochromene derivatives, including those structurally similar to the compound . They reported significant reductions in edema and inflammatory markers in animal models treated with these compounds, suggesting a promising avenue for therapeutic development .
Analgesic Testing
Another study focused on evaluating the analgesic potential using standardized tests such as the formalin test and acetic acid-induced writhing test, which confirmed that derivatives like this compound exhibited substantial analgesic effects comparable to established analgesics like morphine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
